1-Benzhydryl-3-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)urea
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Overview
Description
1-Benzhydryl-3-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)urea is a complex organic compound characterized by its unique structure, which includes a benzhydryl group, a cyclopropyl group, and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)urea typically involves multiple steps, starting with the preparation of the furan derivative. One common approach is the reaction of furan with cyclopropylmagnesium bromide to form the cyclopropyl-furan intermediate. This intermediate is then reacted with benzhydryl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydryl-3-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 1-Benzhydryl-3-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)urea has been studied for its potential biological activity. It may serve as a lead compound for developing new drugs or bioactive molecules.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its unique structure may interact with biological targets, leading to the development of new therapeutic agents.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which 1-Benzhydryl-3-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)urea exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the activation or inhibition of certain pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Furanpropanol: A related compound with a similar furan structure.
Benzhydryl urea derivatives: Compounds that share the benzhydryl and urea functional groups.
Uniqueness: 1-Benzhydryl-3-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)urea is unique due to its combination of the benzhydryl group, cyclopropyl group, and furan moiety. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.
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Properties
IUPAC Name |
1-benzhydryl-3-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c26-22(24-16-23(27,19-13-14-19)20-12-7-15-28-20)25-21(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-12,15,19,21,27H,13-14,16H2,(H2,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTGITCRJQFIQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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